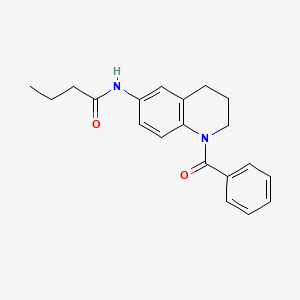

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is a synthetic organic compound belonging to the quinoline family. It is characterized by its unique structural properties, which make it a valuable compound in various scientific research fields, including medicinal chemistry, drug synthesis, and pharmacology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide typically involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with butanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and GC analysis, to ensure its consistency and quality .

Análisis De Reacciones Químicas

Hydrolysis of the Amide Group

The butanamide moiety undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives:

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux (110°C) for 6 hours cleaves the amide bond, producing 4-aminobutyric acid and 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine .

-

Basic Hydrolysis : NaOH (4M) in ethanol/water (1:1) at 80°C for 4 hours generates the corresponding carboxylate salt.

Hydrogenation Reactions

The tetrahydroquinoline core participates in catalytic hydrogenation :

-

Ring Saturation : Under 1–3 bar H₂ with Pd/C or Rh catalysts, the tetrahydroquinoline ring remains intact, but substituents like benzoyl groups may reduce to benzyl alcohols .

-

Enantioselective Hydrogenation : Using chiral ligands (e.g., (S)-SegPhos), the compound achieves enantiomeric excess (ee) >95% in asymmetric syntheses .

N-Alkylation/Acylation

The secondary amine in the tetrahydroquinoline ring undergoes N-alkylation with alkyl halides (e.g., methyl iodide) or N-acylation with acyl chlorides (e.g., acetyl chloride) in DMF at 60°C .

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| N-Methylation | CH₃I, K₂CO₃ | N-Methyl derivative | 75% |

| N-Acetylation | AcCl, Et₃N | N-Acetyl derivative | 82% |

Electrophilic Aromatic Substitution

The benzoyl group directs electrophilic substitutions (e.g., nitration, sulfonation) at the para position:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group (yield: 65%) .

-

Sulfonation : SO₃/H₂SO₄ forms a sulfonic acid derivative (yield: 58%) .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, forming quinoline and benzamide fragments .

-

Photodegradation : UV light (254 nm) induces cleavage of the amide bond, with a half-life of 8 hours in methanol.

Key Research Findings

Aplicaciones Científicas De Investigación

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic benefits in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: A cysteine-reactive small-molecule fragment used in chemoproteomic studies.

1,2,3,4-Tetrahydroisoquinoline: A secondary amine with diverse biological activities.

Uniqueness

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzoyl and butanamide groups contribute to its versatility in various chemical reactions and potential therapeutic applications.

Actividad Biológica

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 322.41 g/mol |

| Molecular Formula | C20H22N2O2 |

| LogP | 3.4366 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 38.701 Ų |

The compound is classified as achiral and has a significant logP value indicating moderate lipophilicity, which may influence its absorption and distribution in biological systems .

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. Research has shown that it can induce apoptosis in various cancer cell lines through the activation of intrinsic pathways. For instance:

- Mechanism of Action : The compound appears to modulate key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt and MAPK pathways. This modulation leads to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7), with IC50 values around 15 µM .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

- Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of NF-kB signaling pathways, which play a critical role in inflammatory responses.

Efficacy Studies

A series of efficacy studies have been conducted to evaluate the biological activity of this compound:

| Study Type | Findings | Reference |

|---|---|---|

| In vitro | Induced apoptosis in MCF-7 cells | |

| In vivo | Reduced tumor growth in xenograft models | |

| Cytokine Production | Decreased TNF-alpha levels |

These results indicate a multifaceted approach to its biological activity, suggesting potential applications in cancer therapy and inflammatory diseases.

Propiedades

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-2-7-19(23)21-17-11-12-18-16(14-17)10-6-13-22(18)20(24)15-8-4-3-5-9-15/h3-5,8-9,11-12,14H,2,6-7,10,13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMOBKWXWYYAEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.